(2-Methoxy-1-methylethyl)benzene

Fragrance substantivity Solvent evaporation rate Process engineering

(2-Methoxy-1-methylethyl)benzene (IUPAC: 1-methoxypropan-2-ylbenzene; synonym: 2-phenyl-1-propyl methyl ether) is a phenylpropanoid ether with molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It belongs to the essential oils, fragrances, and terpenes chemical group and appears as a colorless liquid with a sweet, floral odor.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 65738-46-7
Cat. No. B12672386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-1-methylethyl)benzene
CAS65738-46-7
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(COC)C1=CC=CC=C1
InChIInChI=1S/C10H14O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyJSLADQCPHDFYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-1-methylethyl)benzene (CAS 65738-46-7): What Procurement Teams Need to Know About This Phenylpropanoid Ether


(2-Methoxy-1-methylethyl)benzene (IUPAC: 1-methoxypropan-2-ylbenzene; synonym: 2-phenyl-1-propyl methyl ether) is a phenylpropanoid ether with molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol [1]. It belongs to the essential oils, fragrances, and terpenes chemical group and appears as a colorless liquid with a sweet, floral odor . The compound is used primarily as a fragrance ingredient in perfumery and personal care products, as a solvent in paints, coatings, and adhesives, and as a synthetic intermediate for dyes and pharmaceuticals [2]. Its commercial relevance lies at the intersection of volatile fragrance delivery and industrial solvency, where its specific physicochemical profile determines its suitability over other C₁₀H₁₄O ether isomers or higher-molecular-weight fragrance ethers.

Why (2-Methoxy-1-methylethyl)benzene Cannot Be Interchanged with Other C₁₀H₁₄O Ether Isomers: The Procurement Risk of Ignoring Physicochemical Differentiation


Multiple C₁₀H₁₄O ether isomers coexist in the fragrance and solvent market—including ethyl phenethyl ether (CAS 1817-90-9), methyl cumyl ether (CAS 935-67-1), p-propylanisole (CAS 104-45-0), and 2-isopropylanisole (CAS 2944-47-0)—yet their physicochemical properties diverge substantially. A 12 °C difference in boiling point, a 25 °C gap in flash point, or more than 10-fold variation in vapor pressure can drastically alter fragrance substantivity, flammability classification during transport, and solvent evaporation rate in coating formulations [1][2]. Substituting one isomer for another without quantitative verification of these parameters introduces risks in product performance, regulatory compliance, and worker safety. The evidence below establishes that (2-methoxy-1-methylethyl)benzene occupies a distinct position within this isomer space—defined by its specific combination of volatility, flash point, partition coefficient, and water solubility—that generic procurement specifications routinely fail to capture.

Quantitative Differentiation of (2-Methoxy-1-methylethyl)benzene Against Four Closest C₁₀H₁₄O Ether Analogs


Boiling Point and Volatility: How (2-Methoxy-1-methylethyl)benzene's Lower Boiling Point Differentiates It from Ethyl Phenethyl Ether, p-Propylanisole, and 2-Isopropylanisole

(2-Methoxy-1-methylethyl)benzene exhibits a boiling point of 182.6 °C at 760 mmHg, which is 11.7 °C lower than ethyl phenethyl ether (194.3 °C at 760 mmHg), 28.8–32.4 °C lower than p-propylanisole (211.4–215 °C at 760 mmHg), and 15.4–17.4 °C lower than 2-isopropylanisole (198–200 °C at 760 mmHg) [1][2]. Methyl cumyl ether (181.1 °C) is the only comparator with a nearly equivalent boiling point; however, its flash point is also closely matched (see Evidence Item 2), making (2-methoxy-1-methylethyl)benzene and methyl cumyl ether a distinct low-boiling pair within this isomer class.

Fragrance substantivity Solvent evaporation rate Process engineering

Flash Point and Transport Safety Classification: Why (2-Methoxy-1-methylethyl)benzene Requires More Stringent Handling Than p-Propylanisole and 2-Isopropylanisole

The flash point of (2-methoxy-1-methylethyl)benzene is 59.8 °C, which is 8.3 °C lower than ethyl phenethyl ether (68.1 °C), 25.2 °C lower than p-propylanisole (85 °C), and 26.2 °C lower than 2-isopropylanisole (86 °C) [1][2]. In many regulatory frameworks, the 60 °C threshold determines whether a liquid is classified as flammable (flash point ≤ 60 °C) or combustible (flash point > 60 °C). (2-Methoxy-1-methylethyl)benzene at 59.8 °C sits precisely at this boundary, whereas p-propylanisole and 2-isopropylanisole fall comfortably in the combustible category.

Transport safety Flammability classification Storage compliance

Vapor Pressure and Fragrance Volatility: (2-Methoxy-1-methylethyl)benzene Delivers 5-Fold Higher Vapor Pressure Than Ethyl Phenethyl Ether and p-Propylanisole

The vapor pressure of (2-methoxy-1-methylethyl)benzene is reported as 1.09 mmHg at 25 °C . This is approximately 5.4-fold higher than ethyl phenethyl ether (0.203 mmHg at 25 °C, EPI Suite v4.0) and 5.4-fold higher than p-propylanisole (0.202 mmHg at 25 °C, EPI Suite v4.0) [1][2]. Methyl cumyl ether shows a comparable vapor pressure of 1.18 mmHg at 25 °C (estimated), confirming that the 1-methoxypropan-2-yl substitution pattern confers intrinsically higher volatility than the ethyl-phenethyl or 4-propyl-anisole arrangements [3].

Fragrance diffusion Headspace concentration Volatile organic compound emission

Water Solubility and Formulation Compatibility: (2-Methoxy-1-methylethyl)benzene Shows >35-Fold Higher Aqueous Solubility Than p-Propylanisole

Estimated water solubility of (2-methoxy-1-methylethyl)benzene is approximately 2.25 g/L (2250 mg/L) at 25 °C [1]. This is 6.7-fold higher than ethyl phenethyl ether (334.7 mg/L, EPI Suite) and approximately 35.5-fold higher than p-propylanisole (63.36 mg/L, EPI Suite) [2][3]. The XLogP3-AA of 2.4 for (2-methoxy-1-methylethyl)benzene, compared to a Log Kow of 2.76 for ethyl phenethyl ether and 3.6 for p-propylanisole, is consistent with this solubility trend [4][2][3].

Aqueous formulation Environmental partitioning Solubility-limited applications

Odor Profile Differentiation: Floral-Rose Character Versus Anise-Licorice and Herbaceous Notes in Competing C₁₀H₁₄O Ethers

(2-Methoxy-1-methylethyl)benzene is described as having a sweet, floral odor with dominant green (81.56%), floral (73.76%), rose (44.71%), and earthy (39.41%) character based on sensory profile analysis [1]. In contrast, p-propylanisole (dihydroanethole) possesses a sweet, herbaceous, anise/licorice-type aroma [2]; ethyl phenethyl ether has a characteristic aromatic odor but is primarily used as a synthetic intermediate rather than a direct fragrance material [3]; and 2-isopropylanisole is primarily documented as a synthetic intermediate for diterpene methyl ethers rather than a stand-alone fragrance ingredient .

Fragrance formulation Olfactory performance Perfumery ingredient selection

Where (2-Methoxy-1-methylethyl)benzene's Differentiated Physicochemical Profile Drives Optimal Application Selection


Top-Note Floral Fragrance Ingredient in Fine Perfumery and Personal Care Products

The compound's 5.4-fold higher vapor pressure relative to p-propylanisole , combined with its validated floral-rose-green odor profile (floral 73.76%, rose 44.71%, green 81.56%) [1], positions it as a top-note ingredient delivering immediate rose-petal impact upon application. Its 182.6 °C boiling point provides sufficient volatility for headspace diffusion without the excessive rapidity that would compromise fragrance longevity. Perfumers targeting rose oxide-type or green-floral accords would select this compound over p-propylanisole (which imparts anise/licorice notes) or 2-isopropylanisole (which lacks direct fragrance documentation).

Volatile Processing Solvent for Fast-Drying Coatings, Inks, and Adhesive Formulations

With a boiling point 12–32 °C lower than ethyl phenethyl ether and p-propylanisole [2] and a vapor pressure 5-fold higher , (2-methoxy-1-methylethyl)benzene functions as a fast-evaporating solvent in paints, varnishes, and adhesives where rapid drying and minimal residue are required. Its estimated water solubility of ~2.25 g/L also allows for partial miscibility with aqueous systems, an advantage over p-propylanisole (63.36 mg/L) in water-borne coating formulations. However, its flash point of 59.8 °C necessitates appropriate flammability controls distinct from the higher-flash-point alternatives.

Synthetic Intermediate for Chiral Agrochemical Active Ingredients (e.g., Metolachlor Family)

The (2-methoxy-1-methylethyl) moiety is a critical structural fragment in S-metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide] and related chloroacetanilide herbicides [3]. Procurement of high-purity (2-methoxy-1-methylethyl)benzene as a key building block or reference standard for pesticide synthesis and analytical method development is supported by its well-characterized boiling point and purity specifications. The compound's lower LogP (XLogP3-AA 2.4) relative to other C₁₀H₁₄O ethers may influence reaction partitioning in biphasic synthesis systems.

Calibration and Reference Standard for Volatile Organic Compound (VOC) Analysis and Environmental Monitoring

The compound's clearly defined and differentiated physicochemical constants—boiling point 182.6 °C, vapor pressure 1.09 mmHg at 25 °C, and refractive index 1.488 —make it suitable as a retention-index standard or calibration analyte for gas chromatography (GC) and GC-mass spectrometry (MS) methods targeting phenylpropanoid ethers. Its XLogP3-AA of 2.4 and topological polar surface area of 9.2 Ų [4] provide additional orthogonal identification parameters. Its higher water solubility relative to p-propylanisole also facilitates aqueous standard preparation without the need for high-percentage organic co-solvents.

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